molecular formula C8H7F9O B1205303 Perfluorobutyltetrahydrofuran CAS No. 26446-59-3

Perfluorobutyltetrahydrofuran

Cat. No. B1205303
CAS RN: 26446-59-3
M. Wt: 290.13 g/mol
InChI Key: CJFUEPJVIFJOOU-UHFFFAOYSA-N
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Description

Perfluorobutyltetrahydrofuran is a chemical compound with the molecular formula C8H7F9O . It is a type of perfluorocarbon, which are hydrocarbons where the hydrogen atoms have been replaced with fluorine . These compounds are known for their capacity to dissolve large volumes of gas .


Molecular Structure Analysis

The molecular structure of Perfluorobutyltetrahydrofuran consists of 8 carbon atoms, 7 hydrogen atoms, 9 fluorine atoms, and 1 oxygen atom . The average mass is 290.126 Da and the monoisotopic mass is 290.035309 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Perfluorobutyltetrahydrofuran are not detailed in the available resources, perfluorocarbons in general are known for their chemical inertness . They have been used as reaction media for various kinds of reactions such as oxidation and bromination .


Physical And Chemical Properties Analysis

Perfluorobutyltetrahydrofuran is a type of perfluorocarbon, which are known for their unique physical properties that make them useful as reaction media . They are immiscible with many common organic solvents, making them suitable for the formation of biphasic systems .

Scientific Research Applications

Synthesis and Chemical Applications

  • Perfluorotetrahydrofuran (PFTHF) , a closely related compound to Perfluorobutyltetrahydrofuran, has seen significant progress in synthesis methods like electrochemical fluorination. This advancement indicates its growing use in various fields (Zhang, 2006).

Environmental and Ecological Studies

  • Polyfluorinated Compounds (PFCs) , which include substances like Perfluorobutyltetrahydrofuran, are subjects of global environmental concerns due to their ubiquity and potential toxicity. Their persistence in the environment and in biological systems has raised significant interest and concern (Lindstrom, Strynar, & Libelo, 2011).
  • Microbial Degradation Studies : Investigations into the environmental biodegradability of polyfluoroalkyl chemicals, including Perfluorobutyltetrahydrofuran, have been conducted to understand their fate and impact in ecosystems (Liu & Mejia Avendaño, 2013).
  • Global Surveys : Perfluorinated acids, a category encompassing compounds like Perfluorobutyltetrahydrofuran, have been detected in various marine environments worldwide, indicating their widespread presence and potential ecological impacts (Yamashita et al., 2005).

Biomedical Research

  • Dual Contrast Nanoconstructs : Research involving Perfluorobutyltetrahydrofuran in the development of dual contrast nanoconstructs for enhanced photoacoustic and ultrasound imaging has been explored. This application highlights its potential use in advanced medical imaging technologies (Hannah et al., 2014).

Industrial and Technological Applications

  • Perfluorinated Membranes : Perfluorobutyltetrahydrofuran has been studied in the context of perfluorosulfonic acid membranes, which are used in technologies like fuel cells. These membranes act as proton transport mediums and separators, indicating the compound's utility in energy technologies (Eisman, 1990).

properties

IUPAC Name

2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F9O/c9-5(10,4-2-1-3-18-4)6(11,12)7(13,14)8(15,16)17/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFUEPJVIFJOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276353
Record name Perfluorobutyltetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorobutyltetrahydrofuran

CAS RN

26446-59-3, 25962-44-1
Record name Perfluorobutyl tetrahydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorobutyltetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
MK Bernett - Industrial & Engineering Chemistry Product Research …, 1974 - ACS Publications
… After exposure to elevatedtemperatures, however, films prepared from hexafluoroxylene or from the solvent analyzed as perfluorobutyltetrahydrofuran remained superior to those …
Number of citations: 5 pubs.acs.org
AJ Triolo, JL Osterholm, MT Kratky - International journal of …, 1989 - Elsevier
… Under these experimental conditions we found that small quantities of the perfluorocarbon RM101 (perfluorobutyltetrahydrofuran) accumulated in the spleen, lung and liver. Therefore, it …
Number of citations: 14 www.sciencedirect.com
HR Allcock, DB Patterson, TL Evans - Macromolecules, 1979 - ACS Publications
… 2.1 X 106) were isolated when finely divided (NPF^,, was first precipitated as a solid from solution in perfluorobutyltetrahydrofuran by the addition of n-pentane, followed by the rapid ad…
Number of citations: 36 pubs.acs.org
RJ Thurston, TR Scott, N Korn, DA Barnes - Poultry science, 1998 - Elsevier
… Semen was diluted (1:1) with Beltsville Poultry Semen Extender (BPSE) or BPSE:FC-75, an emulsified mixture of BPSE and perfluorobutyltetrahydrofuran (technical grade) (FC-75) and …
Number of citations: 5 www.sciencedirect.com
K Yamada, T Matsuzawa, T Sato… - Science Reports of the …, 1986 - inis.iaea.org
[en] In vitro F-19 images were obtained using perfluorotributylamine (FC-43) and perfluorobutyltetrahydrofuran (FC-75). The FC-43 and FC-75 phantom images, saturated with pure …
Number of citations: 5 inis.iaea.org
SI Vorob'ev - Pharmaceutical Chemistry Journal, 2009 - Springer
This review addresses first- and second-generation perfluorocarbon emulsions, which are used as blood substitutes when the use of donor blood is problematic. The first …
Number of citations: 38 link.springer.com
P Czekelius - Archiv für Gynäkologie, 1978 - Springer
By checking the cardiotropic effect on fetal rabbits we tried to find out weather there is a possibility of paraplacental oxygenation of fetal blood. Amniotic caves of nine fetal rabbits of 28th …
Number of citations: 4 link.springer.com
EP Wesseler, R Iltis, LC Clark Jr - Journal of Fluorine Chemistry, 1977 - Elsevier
Solubility of gases, especially oxygen, in fluorocarbons has achieved important status because of the latter's probable utility in artificial blood and liquid breathing, but only diverse data …
Number of citations: 212 www.sciencedirect.com
HA Sloviter, M Petkovic, S Ogoshi… - Journal of applied …, 1969 - journals.physiology.org
… FX-80 is composed predominantly of perfluorobutyltetrahydrofuran. and FC-43 of perfluorotributylamine. Both fluorochemicals are chemically very inert and the major significant …
Number of citations: 75 journals.physiology.org
J Lutz, P Metzenauer - Pflügers Archiv, 1980 - Springer
The effect of an emulsion of perfluorochemicals (PFC) (7 parts perfluorodecalin and 3 parts perfluorotripropylamine, 4.4 g PFC/kg body weight) on organ function was determined. …
Number of citations: 84 link.springer.com

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